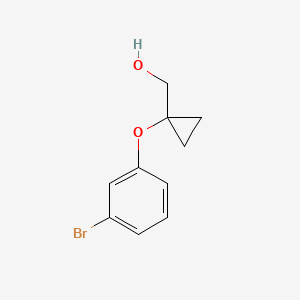![molecular formula C10H16O2 B15232463 Ethyl bicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B15232463.png)
Ethyl bicyclo[4.1.0]heptane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylbicyclo[410]heptane-1-carboxylate is a bicyclic compound characterized by its unique structure, which includes a cyclopropane ring fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylbicyclo[4.1.0]heptane-1-carboxylate can be synthesized through the cycloisomerization of 1,6-enynes. This process typically involves transition metal catalysts such as platinum (II) or gold (I), which facilitate the formation of the bicyclic structure . Another method involves the Simmons–Smith reaction, where diiodomethane and a zinc-copper couple react with cyclohexene in diethyl ether to form the bicyclic compound .
Industrial Production Methods
While specific industrial production methods for ethylbicyclo[4.1.0]heptane-1-carboxylate are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply. The scalability of the cycloisomerization and Simmons–Smith reactions would be key considerations.
Chemical Reactions Analysis
Types of Reactions
Ethylbicyclo[4.1.0]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethylbicyclo[4.1.0]heptane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying ring strain effects.
Biology: The compound’s derivatives are used in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic applications, including as a precursor for drug development, is ongoing.
Industry: It is used in the synthesis of polymers and other materials with unique properties
Mechanism of Action
The mechanism by which ethylbicyclo[4.1.0]heptane-1-carboxylate exerts its effects involves the release of ring strain during chemical reactions. This strain release provides a thermodynamic driving force, facilitating various transformations. The compound can interact with metal catalysts, enabling ring-opening reactions and the formation of new bonds .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptane: Similar in structure but lacks the ethyl and carboxylate groups.
7-Oxabicyclo[2.2.1]heptane: Contains an oxygen atom in the ring system, leading to different reactivity and applications.
Azabicyclo[4.1.0]heptane:
Uniqueness
Ethylbicyclo[4.1.0]heptane-1-carboxylate is unique due to its specific functional groups, which impart distinct reactivity and potential applications. The presence of the ethyl and carboxylate groups allows for further functionalization and derivatization, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
ethyl bicyclo[4.1.0]heptane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-2-12-9(11)10-6-4-3-5-8(10)7-10/h8H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTJUYZGMNWRCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCCCC1C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Cyclohexyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15232387.png)


![[1-(3-Hydroxy-propyl)-piperidin-4-ylmethyl]-carbamicacidtert-butylester](/img/structure/B15232416.png)
![Ethanone, 1-[8-(phenylmethyl)-2,8-diazaspiro[4.5]dec-2-yl]-](/img/structure/B15232421.png)


![Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate](/img/structure/B15232467.png)

![3-(4-(3,4-Dichlorophenoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15232490.png)



